molecular formula C11H11F3O4 B1344461 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid CAS No. 1119449-79-4

4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid

Cat. No. B1344461
CAS RN: 1119449-79-4
M. Wt: 264.2 g/mol
InChI Key: AFVRXFYNQVQUBW-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid is a unique chemical compound. It has an empirical formula of C11H11F3O3 and a molecular weight of 248.20 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=CC1=CC (COCC (F) (F)F)=C (OC)C=C1 . The InChI key for this compound is SNPAURZFFYMZOM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid and its molecular weight is 248.20 . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Synthesis of Complex Compounds

    The compound 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid and its derivatives have been utilized in the synthesis of various complex organic compounds. For instance, it's involved in the selective para metalation of unprotected benzoic acids, leading to the creation of compounds like 3,5-dimethoxy-4-methyl benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000).

  • Crystal Structure Analysis

    These compounds have also been crucial in studying crystal structures and molecular interactions. For example, their derivatives have been employed to explore the crystal structures and hydrogen bonding in compounds such as methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, offering insights into two-dimensional architectures formed by various interactions (Suchetan et al., 2016).

  • Exploring Luminescent Properties

    The derivatives of this compound have been used in the synthesis of lanthanide coordination compounds to study the effect of electron-withdrawing and electron-donating substituents on photophysical properties. This research has led to a better understanding of how substituents can affect the photoluminescence of these complexes (Sivakumar et al., 2010).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301, and the precautionary statements include P301 + P310 .

properties

IUPAC Name

4-methoxy-3-(2,2,2-trifluoroethoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4/c1-17-9-3-2-7(10(15)16)4-8(9)5-18-6-11(12,13)14/h2-4H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVRXFYNQVQUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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